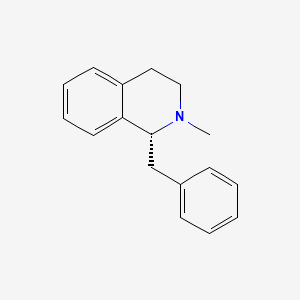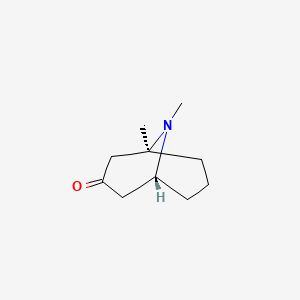
サルビア酸B
概要
説明
Salvianolic acid B is a natural polyphenolic compound derived from the roots of Salvia miltiorrhiza, commonly known as Danshen. This compound is known for its potent antioxidant, anti-inflammatory, and anticancer properties. It has been widely used in traditional Chinese medicine for the treatment of cardiovascular diseases, liver disorders, and various inflammatory conditions .
科学的研究の応用
Salvianolic acid B has a wide range of scientific research applications:
Chemistry: It is used as a model compound for studying polyphenolic antioxidants.
Biology: It has been studied for its effects on cell signaling pathways and gene expression.
Medicine: It is being investigated for its potential therapeutic effects in treating cardiovascular diseases, cancer, and inflammatory disorders.
Industry: It is used in the development of nutraceuticals and functional foods .
作用機序
Target of Action
Salvianolic acid B (Sal-B) is a potent compound that targets multiple cell signaling pathways . It has been found to inhibit tumor growth and metastasis . The primary targets of Sal-B include the NDRG2/PTEN pathway , the Janus kinase 2 (JAK2)/STAT3 signaling pathway , and the platelet-derived growth factor receptor-β . These targets play crucial roles in cell proliferation, survival, and differentiation .
Mode of Action
Sal-B interacts with its targets to induce various cellular changes. It inhibits the growth and metastasis of A549 lung cancer cells through the NDRG2/PTEN pathway by inducing oxidative stress . It also blocks platelet-derived growth factor-B signaling by inhibiting the phosphorylation of platelet-derived growth factor receptor-β . Furthermore, it inhibits the development of aneurysms and improves immune function by inhibiting the JAK2/STAT3 signaling pathway .
Biochemical Pathways
Sal-B affects several biochemical pathways. It regulates the NDRG2/PTEN/AKT pathway , the JAK2/STAT3 signaling pathway , and the TNF-α/NF-κB signaling pathway . These pathways are involved in inflammatory response, oxidative stress, and cell proliferation. The modulation of these pathways results in downstream effects such as reduced inflammation, improved immune function, and inhibited tumor growth .
Pharmacokinetics
The pharmacokinetics of Sal-B have been studied in healthy Chinese volunteers . The peak plasma concentration and the area under the plasma concentration–time curve of Sal-B progressively increased in a dose-dependent manner in 75, 150, and 300 mg single-ascending-dose study groups . There was no accumulation after 5 consecutive days of administration of 150 mg Sal-B . These findings suggest that Sal-B has good bioavailability and tolerability.
Result of Action
The action of Sal-B results in various molecular and cellular effects. It exhibits anticancer activity in a variety of cell lines, including prostate, breast, liver, and head and neck squamous cell cancers . It also inhibits the development of aneurysms and improves immune function . Furthermore, it promotes the structural integrity of tumor vessels, enhances tight junctions between endothelial cells, and promotes normalization of tumor vessels, eventually inhibiting tumor metastasis .
Action Environment
The action, efficacy, and stability of Sal-B can be influenced by environmental factors. For instance, Sal-B promotes endothelial differentiation of human-induced pluripotent stem cells via the Piezo1/MEK/Erk pathway . This suggests that the cellular environment and the presence of specific signaling pathways can influence the action of Sal-B. More research is needed to fully understand how different environmental factors influence the action of Sal-B.
生化学分析
Biochemical Properties
Salvianolic acid B plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and stability. For instance, salvianolic acid B has been shown to inhibit the activity of matrix metalloproteinases, which are involved in the degradation of extracellular matrix components. This inhibition helps in reducing tissue damage and inflammation . Additionally, salvianolic acid B interacts with proteins such as mortalin, leading to its degradation and subsequent inhibition of cancer cell proliferation .
Cellular Effects
Salvianolic acid B exerts significant effects on various cell types and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, salvianolic acid B has been found to activate the AMP-activated protein kinase (AMPK) pathway, which plays a vital role in cellular energy homeostasis . This activation leads to enhanced glucose uptake and fatty acid oxidation, thereby improving metabolic health. Furthermore, salvianolic acid B can regulate the expression of genes involved in inflammation and apoptosis, contributing to its protective effects against various diseases .
Molecular Mechanism
The molecular mechanism of salvianolic acid B involves several intricate processes. At the molecular level, salvianolic acid B binds to specific biomolecules, leading to enzyme inhibition or activation and changes in gene expression. For instance, salvianolic acid B can inhibit the activity of the enzyme NADPH oxidase, reducing the production of reactive oxygen species (ROS) and oxidative stress . Additionally, salvianolic acid B can activate the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, which enhances the expression of antioxidant genes and protects cells from oxidative damage .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of salvianolic acid B have been observed to change over time. Studies have shown that salvianolic acid B is relatively stable under physiological conditions, with minimal degradation over extended periods . Long-term exposure to salvianolic acid B has been associated with sustained protective effects on cellular function, including reduced oxidative stress and inflammation . The stability and efficacy of salvianolic acid B can be influenced by factors such as temperature, pH, and the presence of other biomolecules .
Dosage Effects in Animal Models
The effects of salvianolic acid B vary with different dosages in animal models. At low to moderate doses, salvianolic acid B has been shown to exert beneficial effects, such as reducing inflammation, improving metabolic health, and protecting against tissue damage . At high doses, salvianolic acid B may exhibit toxic or adverse effects, including hepatotoxicity and nephrotoxicity . It is crucial to determine the optimal dosage range to maximize the therapeutic benefits while minimizing potential risks .
Metabolic Pathways
Salvianolic acid B is involved in several metabolic pathways, interacting with various enzymes and cofactors. One of the key pathways influenced by salvianolic acid B is the glycerophospholipid metabolism pathway . Salvianolic acid B regulates the levels of phosphatidylcholine and phosphatidylethanolamine, which are essential components of cell membranes . Additionally, salvianolic acid B affects the sphingolipid metabolism pathway, modulating the levels of sphingosine-1-phosphate and ceramides . These interactions contribute to the compound’s protective effects against cardiovascular diseases and other metabolic disorders .
準備方法
Synthetic Routes and Reaction Conditions
Salvianolic acid B can be synthesized through a series of chemical reactions involving the esterification of caffeic acid derivatives. The process typically involves the use of laccases, which are enzymes that catalyze the oxidation of phenolic compounds .
Industrial Production Methods
Industrial production of salvianolic acid B often involves the extraction from Salvia miltiorrhiza using water or ethanol as solvents. The crude extract is then subjected to various purification steps, including chromatography, to obtain high-purity salvianolic acid B .
化学反応の分析
Types of Reactions
Salvianolic acid B undergoes several types of chemical reactions, including:
Oxidation: It can be oxidized to form various quinone derivatives.
Reduction: It can be reduced to form dihydro derivatives.
Substitution: It can undergo substitution reactions with various nucleophiles
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen peroxide for oxidation, sodium borohydride for reduction, and various nucleophiles for substitution reactions. The reactions are typically carried out under mild conditions to preserve the integrity of the compound .
Major Products
The major products formed from these reactions include various quinone and dihydro derivatives, which have been studied for their enhanced biological activities .
類似化合物との比較
Similar Compounds
Salvianolic acid A: Another major polyphenolic compound from Salvia miltiorrhiza with similar antioxidant and anti-inflammatory properties.
Rosmarinic acid: A related compound found in various herbs with potent antioxidant activity.
Lithospermic acid: A compound with similar chemical structure and biological activities
Uniqueness
Salvianolic acid B is unique due to its higher abundance in Salvia miltiorrhiza and its potent biological activities, particularly its anticancer properties. It has been shown to target multiple cell signaling pathways, making it a promising candidate for therapeutic applications .
特性
IUPAC Name |
(2R)-2-[(E)-3-[(2R,3R)-3-[(1R)-1-carboxy-2-(3,4-dihydroxyphenyl)ethoxy]carbonyl-2-(3,4-dihydroxyphenyl)-7-hydroxy-2,3-dihydro-1-benzofuran-4-yl]prop-2-enoyl]oxy-3-(3,4-dihydroxyphenyl)propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C36H30O16/c37-20-6-1-16(11-24(20)41)13-27(34(45)46)50-29(44)10-5-18-3-9-23(40)33-30(18)31(32(52-33)19-4-8-22(39)26(43)15-19)36(49)51-28(35(47)48)14-17-2-7-21(38)25(42)12-17/h1-12,15,27-28,31-32,37-43H,13-14H2,(H,45,46)(H,47,48)/b10-5+/t27-,28-,31-,32+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SNKFFCBZYFGCQN-PDVBOLEISA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1CC(C(=O)O)OC(=O)C=CC2=C3C(C(OC3=C(C=C2)O)C4=CC(=C(C=C4)O)O)C(=O)OC(CC5=CC(=C(C=C5)O)O)C(=O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=C(C=C1C[C@H](C(=O)O)OC(=O)/C=C/C2=C3[C@H]([C@@H](OC3=C(C=C2)O)C4=CC(=C(C=C4)O)O)C(=O)O[C@H](CC5=CC(=C(C=C5)O)O)C(=O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C36H30O16 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
718.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![21-Ethoxy-9,20,25-trimethoxy-15,30-dimethyl-7,23-dioxa-15,30-diazaheptacyclo[22.6.2.23,6.18,12.114,18.027,31.022,33]hexatriaconta-3(36),4,6(35),8,10,12(34),18,20,22(33),24,26,31-dodecaene](/img/structure/B1246687.png)





![(2S,3S)-3-[[(2S)-1-[4-aminobutyl(3-aminopropyl)amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]carbamoyl]oxirane-2-carboxylic acid](/img/structure/B1246694.png)


![(2E,4E)-N-[(1S,5S,6R)-5-hydroxy-5-{(1E,3E,5E)-7-[(2-hydroxy-5-oxocyclopent-1-en-1-yl)amino]-7-oxohepta-1,3,5-trien-1-yl}-2-oxo-7-oxabicyclo[4.1.0]hept-3-en-3-yl]-7-methylocta-2,4-dienamide](/img/structure/B1246700.png)




